molecular formula C12H21NO9 B043338 (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate CAS No. 22900-11-4

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B043338
CAS No.: 22900-11-4
M. Wt: 323.3 g/mol
InChI Key: BKZQMWNJESHHSA-AGNBLMTLSA-N
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Description

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO9 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantiospecific Synthesis

The synthesis of enantiomers of closely related compounds, such as those synthesized from hydroxybutanoates, showcases the importance of stereochemistry in organic synthesis. These methods are crucial for creating compounds with specific optical activities, which can have significant implications in pharmaceuticals and materials science. The enantiospecific synthesis of the two enantiomers (−)-(2S)- and (+)-(2R)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid demonstrates the intricate techniques involved in achieving high enantiomeric excesses, a fundamental aspect of creating pharmacologically active substances (Deschenaux et al., 1989).

Sialidase Inhibitors

Research on compounds structurally similar to the query molecule has led to the development of sialidase inhibitors with potential antiviral applications. The synthesis and evaluation of compounds as inhibitors for influenza virus sialidase highlight the therapeutic potential of these molecules in treating viral infections. This area of research is particularly relevant for developing new treatments against influenza and other viral diseases (Smith et al., 1999).

Non-iterative Asymmetric Synthesis

The non-iterative asymmetric synthesis of C15 polyketide spiroketals presents another facet of scientific research involving similar compounds. These synthetic methodologies enable the creation of complex molecules with specific stereochemical configurations, crucial for biological activity and drug development. The exploration of cytotoxicity toward cancer cell lines further illustrates the potential biomedical applications of these synthesized compounds (Meilert et al., 2004).

Novel Sugar Imine Molecules

The synthesis of new sugar imine molecules based on D-glucose and involving click chemistry reaction mechanisms showcases the intersection of carbohydrate chemistry and heterocyclic chemistry. These compounds' physical properties and thermal stability are of interest for various applications, including pharmaceuticals and materials science. The innovative use of microwave irradiation in some reaction steps highlights the modern techniques employed in organic synthesis (Mohammed et al., 2020).

Crystal Structure Analysis

The characterization and crystal structure analysis of related compounds, such as ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, provide insights into the molecular arrangements and interactions that govern the properties of these molecules. Understanding the crystal structure is essential for designing molecules with desired physical and chemical properties (Xiao-lon, 2015).

Mechanism of Action

Target of Action

N-Acetylneuraminic acid methyl ester, also known as (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate, primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier and playing a key role in gas exchange.

Mode of Action

The compound acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of antibodies to sick cells, which are vulnerable to pathogenic antibodies .

Biochemical Pathways

N-Acetylneuraminic acid methyl ester is involved in the sialic acid biochemical pathway . Sialic acids are often present as the terminal sugar of glycoproteins . They play a significant role in biological functions such as neurotransmission, leukocyte extravasation, and viral or bacterial infections .

Result of Action

The primary result of the action of N-Acetylneuraminic acid methyl ester is the prevention of pathogenic antibodies from binding to sick lung epithelium cells . This can significantly reduce sickness and deaths caused by these antibodies . Therefore, it has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection .

Action Environment

The action of N-Acetylneuraminic acid methyl ester can be influenced by various environmental factors. For instance, the pH level can affect the charge of the sialic acid residue and thus influence its interaction with other molecules . .

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQMWNJESHHSA-AGNBLMTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428304
Record name N-Acetylneuraminic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22900-11-4
Record name β-Neuraminic acid, N-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22900-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylneuraminic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Neuraminic acid, N-acetyl-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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